molecular formula C29H46O6 B072182 5beta-Cholanic acid-3alpha,12alpha-diol diacetate,methyl ester CAS No. 1181-44-8

5beta-Cholanic acid-3alpha,12alpha-diol diacetate,methyl ester

Cat. No. B072182
CAS RN: 1181-44-8
M. Wt: 490.7 g/mol
InChI Key: DESKMGPXRKEZPC-XEYIWHDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester is a steroid compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated.

Mechanism Of Action

The mechanism of action of 5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester is not fully understood. However, it is believed to act as a steroid hormone by binding to specific receptors in the body.

Biochemical And Physiological Effects

5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester has been shown to have various biochemical and physiological effects. It has been shown to increase the production of testosterone, which can lead to increased muscle mass and strength. It has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester in lab experiments is its potential as a steroid hormone. This compound has been shown to have various biochemical and physiological effects, which can be useful in studying the effects of steroid hormones on the body. However, one limitation of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for research on 5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester. One direction is to further investigate its mechanism of action and how it interacts with specific receptors in the body. Another direction is to study its potential use as a treatment for inflammatory diseases. Additionally, research could be done on the potential use of this compound in the development of new steroid hormones.

Synthesis Methods

The synthesis of 5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester involves the reaction of cholanic acid with acetic anhydride and methanol in the presence of a catalyst. This reaction results in the formation of the diacetate ester of 5beta-Cholanic acid-3alpha,12alpha-diol.

Scientific Research Applications

5beta-Cholanic acid-3alpha,12alpha-diol diacetate, methyl ester has been used in scientific research for its potential use as a steroid hormone. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated.

properties

CAS RN

1181-44-8

Product Name

5beta-Cholanic acid-3alpha,12alpha-diol diacetate,methyl ester

Molecular Formula

C29H46O6

Molecular Weight

490.7 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C29H46O6/c1-17(7-12-27(32)33-6)23-10-11-24-22-9-8-20-15-21(34-18(2)30)13-14-28(20,4)25(22)16-26(29(23,24)5)35-19(3)31/h17,20-26H,7-16H2,1-6H3/t17-,20-,21-,22+,23-,24+,25+,26+,28+,29-/m1/s1

InChI Key

DESKMGPXRKEZPC-XEYIWHDDSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C

Origin of Product

United States

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